10-(3,4-dimethoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3,4-Dimethoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 10-(3,4-dimethoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one can be achieved through a one-pot convergent synthesis protocol. This method involves the Mitsunobu reaction followed by sequential cyclization. The reaction conditions are typically mild, and the process yields high enantioselectivity . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include trifluoroacetic acid for deprotection and palladium-catalyzed C-C bond formation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-(3,4-Dimethoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has several scientific research applications:
Medicine: Investigated for its antibacterial and anticoagulant properties.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The methoxy and benzyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of bacterial enzymes or interaction with coagulation factors, depending on the application.
Comparison with Similar Compounds
Similar compounds include other benzo[3,4]chromeno[6,7-e][1,3]oxazin derivatives, such as:
Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones: These compounds share a similar tricyclic structure and have been studied for their antibacterial and anticoagulant activities.
Oxazolidinones: Known for their antibacterial properties, these compounds are structurally related and serve as a basis for comparison.
The uniqueness of 10-(3,4-dimethoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C25H27NO5 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
10-[(3,4-dimethoxyphenyl)methyl]-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C25H27NO5/c1-15-23-17(11-20-18-6-4-5-7-19(18)25(27)31-24(15)20)13-26(14-30-23)12-16-8-9-21(28-2)22(10-16)29-3/h8-11H,4-7,12-14H2,1-3H3 |
InChI Key |
WMCVOIXYIOPALD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)CC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.